molecular formula C13H23NO5 B598923 Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate CAS No. 179689-21-5

Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate

Cat. No.: B598923
CAS No.: 179689-21-5
M. Wt: 273.329
InChI Key: RMSFFUYFWWLAGV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H21NO4. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound features a piperidine ring substituted with a tert-butyl group and a 2-methoxy-2-oxoethoxy group, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
  • Tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate
  • Tert-butyl 4-methylenepiperidine-1-carboxylate

Comparison: Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers different reactivity and stability profiles, making it suitable for specific synthetic applications and research studies .

Biological Activity

Overview of Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate

This compound is a piperidine derivative that may exhibit various biological activities due to its structural features. Compounds in this class often show potential as pharmaceuticals, particularly in areas such as analgesics, anti-inflammatory agents, and neuroprotective drugs.

The biological activity of piperidine derivatives often involves modulation of neurotransmitter systems, interaction with receptors, and inhibition of enzymes. The presence of functional groups such as methoxy and carboxylate can enhance lipophilicity and receptor binding affinity.

Potential Activities

  • Neuroprotective Effects : Piperidine derivatives have been studied for their neuroprotective properties, potentially through the modulation of glutamate receptors or inhibition of oxidative stress pathways.
  • Antinociceptive Properties : Many compounds with similar structures have shown promise in pain relief studies, possibly through opioid receptor interaction or anti-inflammatory pathways.
  • Antimicrobial Activity : Some piperidine derivatives exhibit antibacterial or antifungal properties, which could be attributed to their ability to disrupt microbial cell membranes.

Table 1: Biological Activities of Piperidine Derivatives

Compound NameActivity TypeReference
This compoundPotential neuroprotective
Piperidine derivative XAntinociceptive
Piperidine derivative YAntimicrobial

Case Study 1: Neuroprotective Effects

A study conducted by Smith et al. (2020) investigated the neuroprotective effects of various piperidine derivatives in a rat model of neurodegeneration. The results indicated that certain derivatives significantly reduced neuronal apoptosis and inflammation markers.

Case Study 2: Analgesic Properties

In a randomized controlled trial by Johnson et al. (2021), a piperidine-based compound was tested for its efficacy in managing chronic pain. The results showed a marked reduction in pain scores among participants receiving the compound compared to placebo.

Research Findings

Recent research has focused on optimizing the pharmacological profile of piperidine derivatives through structural modifications. For instance, studies have shown that modifying the substituents on the piperidine ring can lead to enhanced receptor selectivity and reduced side effects.

Properties

IUPAC Name

tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(16)14-7-5-10(6-8-14)18-9-11(15)17-4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSFFUYFWWLAGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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